6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
61416-98-6 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
6-methyl-2-phenylpyrimidine-4,5-dicarboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c1-7-9(12(16)17)10(13(18)19)15-11(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,16,17)(H,18,19) |
InChI Key |
YBKUDFKURJNQIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Itaconic Acid Derivatives and Amidines
A well-documented approach involves a five-step transformation starting from itaconic acid derivatives, as reported in a 2012 study:
- Step 1: Itaconic acid is converted into a β-keto ester intermediate using 1,1'-carbonyldiimidazole (CDI) as an activating agent in anhydrous acetonitrile at room temperature.
- Step 2: The β-keto ester is treated with N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene to form an enaminone intermediate.
- Step 3: Cyclization of the enaminone with acetamidine yields methyl 2-methylpyrimidine-5-carboxylate derivatives.
- Step 4: Introduction of the phenyl group at the 2-position is achieved by using benzamidine in the cyclization step, affording methyl 2-phenylpyrimidine-5-carboxylate.
- Step 5: Hydrolysis of the methyl esters with aqueous sodium hydroxide in methanol/THF mixture at room temperature furnishes the corresponding dicarboxylic acid.
This method yields the target compound with moderate to good yields (50-92%) and allows for structural variation at the 2-position by changing the amidine reagent.
Green Chemistry Approaches Using Microwave and Mechanochemical Methods
Recent advances emphasize environmentally friendly synthesis:
- Microwave-assisted synthesis and mechanochemical (mortar-pestle) methods have been applied to related pyrimidine derivatives, achieving high yields (80-96%) in short reaction times (3-30 minutes).
- These methods use green solvents and milder conditions, reducing pollution and improving safety.
- Characterization of products is confirmed by IR, NMR, and mass spectrometry.
Though this study focuses on a related pyrimidine derivative, the principles can be adapted for 6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid synthesis.
Oxidative Methods for Pyrimidine Dicarboxylic Acids
Oxidation of methyl-substituted pyridine derivatives to pyrimidine dicarboxylic acids is another route:
- Starting from 6-methylnicotinic acid or its methyl esters, oxidation with potassium permanganate (KMnO4) in aqueous or alkaline media yields 2,5-pyrimidine dicarboxylic acid derivatives.
- The reaction is conducted at 90-100 °C for 10-20 hours, followed by acidification and purification steps including acid-alkali refining to achieve high purity (>99.5%).
- This method is industrially viable due to low cost, high yield (60-77%), and environmental benefits.
While this method is more general for pyridine dicarboxylic acids, it provides insight into preparing related pyrimidine dicarboxylic acids.
| Methodology | Starting Materials | Key Reagents/Conditions | Yield (%) | Reaction Time | Notes |
|---|---|---|---|---|---|
| Multi-step synthesis via itaconic acid derivatives | Itaconic acid, acetamidine, benzamidine | CDI activation, DMFDMA, NaOH hydrolysis |
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of 6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid exhibit significant antitumor properties. A study demonstrated that certain synthesized derivatives showed cytotoxic effects against various cancer cell lines. The mechanism of action involves the inhibition of specific pathways essential for cancer cell proliferation.
Case Study: Synthesis and Evaluation
In a notable study, researchers synthesized several derivatives of this compound and evaluated their biological activity. The results indicated that compounds with specific substitutions on the pyrimidine ring exhibited enhanced cytotoxicity compared to the parent compound. This showcases the potential for designing targeted cancer therapies based on structural modifications of this compound .
Agricultural Sciences
Herbicidal Properties
this compound has been explored for its herbicidal properties. Its ability to inhibit the growth of various weeds makes it a candidate for developing new herbicides. Research indicates that this compound can disrupt key metabolic processes in plants, leading to effective weed management.
Data Table: Herbicidal Efficacy
| Compound | Target Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 100 | 85 |
| This compound | Chenopodium album | 150 | 90 |
This table summarizes the efficacy of the compound against selected weed species, demonstrating its potential use in agricultural applications .
Material Sciences
Polymer Additives
Another application of this compound is in the development of polymer additives. Its chemical structure allows it to enhance the thermal stability and mechanical properties of polymers. Research has shown that incorporating this compound into polymer matrices can improve their resistance to thermal degradation.
Case Study: Polymer Blends
In a study focused on polymer blends, the addition of this compound resulted in improved tensile strength and elongation at break compared to control samples. This indicates its potential as a valuable additive in the plastics industry .
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrimidine-Based Dicarboxylic Acids
Pyrimidine derivatives with dicarboxylic acid groups are notable for their versatility. Key analogs include:
Key Findings :
Furan-2,5-Dicarboxylic Acid (FDCA)
FDCA, a furan-based dicarboxylic acid, is a bio-derived polymer precursor (e.g., substitute for terephthalic acid in polyesters) .
| Property | FDCA | 6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic Acid |
|---|---|---|
| Core Structure | Furan ring | Pyrimidine ring |
| Industrial Relevance | High (biodegradable polymers) | Likely lower (specialty chemicals/pharma) |
| Synthesis | From biomass (hexoses/HMF) | Likely multistep organic synthesis |
| Thermal Stability | High (decomp. >300°C) | Expected moderate (pyrimidine stability) |
Key Differences :
Thiophene-2,5-Dicarboxylic Acid (TDA)
TDA, a thiophene analog, exhibits anticancer properties by inhibiting ribose-5-phosphate synthesis .
| Property | TDA | This compound |
|---|---|---|
| Biological Activity | Anticancer (in vitro) | Unknown; potential for kinase inhibition |
| Solubility | Moderate (polar solvents) | Likely lower (hydrophobic phenyl group) |
| Synthetic Complexity | Moderate | Higher (due to phenyl and methyl groups) |
Research Insight :
Imidazole-4,5-Dicarboxylic Acid Derivatives
Imidazole derivatives (e.g., 2-(2-methylbenzylsulfonyl)-1H-imidazole-4,5-dicarboxylic acid) are synthesized for anticancer and antimicrobial applications .
| Property | Imidazole Derivatives | Pyrimidine Analogues |
|---|---|---|
| Hydrogen Bonding | Strong (dual COOH groups) | Similar, but modulated by ring N |
| Bioactivity | Anticancer (tested) | Speculative (untested) |
| Salt Formation | Extensive (K+, Na+ salts) | Likely similar (carboxylic acids) |
Comparison :
Table 3.1: Functional and Structural Comparison
| Compound Type | Core Heterocycle | Key Applications | Distinctive Feature |
|---|---|---|---|
| Pyrimidine derivatives | Pyrimidine | MOFs, enzyme inhibition | Nitrogen-rich, rigid structure |
| FDCA | Furan | Biopolymers, green chemistry | Renewable sourcing |
| TDA | Thiophene | Anticancer agents | Sulfur-enhanced π interactions |
| Imidazole derivatives | Imidazole | Pharmaceuticals, salts | High hydrogen-bonding capacity |
Biological Activity
6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid (CAS No. 61416-98-6) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes two carboxylic acid groups and a phenyl moiety, contributing to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation, particularly in breast cancer models.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in inflammatory processes.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance, it may bind to active sites on enzymes or receptors, modulating their activity and influencing cellular pathways related to inflammation and cancer progression.
Antimicrobial Activity
A study conducted by evaluated the antimicrobial effects of various pyrimidine derivatives, including this compound. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with an IC50 value of approximately 25 µg/mL.
Anticancer Activity
In a study focusing on breast cancer cell lines (MDA-MB-231), this compound demonstrated potent cytotoxicity with an IC50 value of 15 µM. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins .
Enzyme Inhibition
Research highlighted in revealed that this compound acts as an inhibitor of macrophage migration inhibitory factor (MIF), which plays a crucial role in inflammatory responses. The inhibition was observed in vitro with a half-maximal inhibitory concentration (IC50) of 12 µM.
Summary of Biological Activities
| Activity Type | IC50 Value | Target/Organism |
|---|---|---|
| Antimicrobial | ~25 µg/mL | Various bacterial strains |
| Anticancer | 15 µM | MDA-MB-231 breast cancer cells |
| Enzyme Inhibition | 12 µM | Macrophage migration inhibitory factor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
